molecular formula C21H17N3O3S B14954461 (5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B14954461
M. Wt: 391.4 g/mol
InChI Key: FPISCZOHBIXXIK-NTIJCTKGSA-N
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Description

The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetophenone to yield the triazolothiazole core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bonds in the structure can be reduced to single bonds using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding saturated triazolothiazole derivative.

    Substitution: Formation of substituted triazolothiazole derivatives with various functional groups.

Scientific Research Applications

The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or activating the function of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5E)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific methoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5E)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O3S/c1-26-16-8-3-14(4-9-16)7-12-19-22-21-24(23-19)20(25)18(28-21)13-15-5-10-17(27-2)11-6-15/h3-13H,1-2H3/b12-7+,18-13+

InChI Key

FPISCZOHBIXXIK-NTIJCTKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC)/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2

Origin of Product

United States

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